An In-depth Technical Guide to 6,8-Dibromo-2H-chromene-3-carboxylic acid (CAS 855286-71-4)
An In-depth Technical Guide to 6,8-Dibromo-2H-chromene-3-carboxylic acid (CAS 855286-71-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 6,8-Dibromo-2H-chromene-3-carboxylic acid is limited. This guide synthesizes information from established chemical principles and data from structurally analogous compounds to provide a comprehensive technical overview, including a proposed synthetic route.
Introduction and Molecular Overview
6,8-Dibromo-2H-chromene-3-carboxylic acid is a halogenated heterocyclic compound belonging to the 2H-chromene class of molecules. The chromene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The presence of two bromine atoms on the benzene ring at positions 6 and 8 is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for structure-activity relationship (SAR) studies in drug discovery.[2] While this specific dibrominated derivative is commercially available, it remains largely unexplored in peer-reviewed literature, presenting an opportunity for novel research.
The core structure consists of a dihydropyran ring fused to a dibrominated benzene ring, with a carboxylic acid group at position 3. This arrangement offers multiple points for chemical modification, rendering it a versatile building block for the synthesis of more complex molecules.
Physicochemical and Spectroscopic Profile
Due to the absence of published experimental data, the following properties are predicted based on the compound's structure and data from similar molecules, such as 6-Bromo-2H-chromene-3-carboxylic acid and its coumarin analogue.
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₁₀H₆Br₂O₃ | --- |
| Molecular Weight | 349.96 g/mol | --- |
| Appearance | Likely a solid at room temperature. | Based on analogous compounds.[3] |
| Melting Point | Expected to be elevated (>200 °C). | The related 6,8-dibromo-2-oxo-coumarin analogue melts at 221-224 °C.[4] |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. | General characteristic of similar organic acids. |
| XlogP | Predicted to be higher than the non-brominated analogue due to the lipophilic nature of bromine atoms. | Structure-based prediction. |
Anticipated Spectroscopic Characteristics
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the protons on the dihydropyran ring.
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Aromatic Protons: Two singlets (or narrow doublets due to meta-coupling) are expected in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons at the C5 and C7 positions.
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Vinyl Proton: A singlet for the proton at C4 (δ ~7.5-8.0 ppm).
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Methylene Protons: A singlet for the two protons at C2 (δ ~4.5-5.5 ppm).
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Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ >10 ppm), which would be exchangeable with D₂O.
¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the dibrominated aromatic ring and the unsaturated lactone structure.
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Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the δ 165-175 ppm region.
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Aromatic Carbons: Signals for the eight aromatic and vinylic carbons would appear in the δ 110-155 ppm range. The carbons attached to bromine (C6 and C8) would be shifted relative to their non-brominated counterparts.
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Methylene Carbon: The C2 methylene carbon would appear upfield, typically in the δ 60-70 ppm range.
Infrared (IR) Spectroscopy:
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O-H Stretch: A very broad absorption from the carboxylic acid O-H group, typically in the 2500-3300 cm⁻¹ range.
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C=O Stretch: A strong, sharp absorption from the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.
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C=C Stretch: Absorptions for the aromatic and vinylic C=C bonds in the 1550-1650 cm⁻¹ region.
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C-Br Stretch: Signals in the fingerprint region below 800 cm⁻¹.
Proposed Synthesis Pathway
While a specific published synthesis for 6,8-Dibromo-2H-chromene-3-carboxylic acid is not available, a highly plausible and logical route can be designed based on well-established reactions for the synthesis of the 2H-chromene scaffold. The most direct approach involves the condensation of 3,5-dibromosalicylaldehyde with an active methylene compound.
A proposed two-step synthesis is outlined below, beginning with a Knoevenagel condensation followed by an intramolecular cyclization.
Diagram of Proposed Synthesis
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is a scientifically informed projection and should be optimized by the end-user.
Step 1: Knoevenagel Condensation (Doebner Modification) [5][6]
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dibromosalicylaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 mL per gram of aldehyde).
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Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
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Reaction: Heat the mixture to reflux and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. This step forms an intermediate acrylic acid which is prone to in-situ cyclization.[7]
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Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.
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Isolation: Collect the resulting solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This crude product may contain the desired cyclized compound or the uncyclized acrylic acid intermediate.
Step 2: Intramolecular Cyclization
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Rationale: The phenolic hydroxyl group can undergo an intramolecular Michael addition to the α,β-unsaturated system, followed by tautomerization to yield the stable 2H-chromene ring. This cyclization often occurs spontaneously under the Knoevenagel reaction conditions, especially with heating.[7]
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Procedure (if needed): If the intermediate from Step 1 is primarily the uncyclized acrylic acid, it can be dissolved in a suitable solvent (e.g., toluene, xylene) and heated to reflux, optionally with a catalytic amount of a mild acid (like p-toluenesulfonic acid), to drive the cyclization to completion. The product would then be isolated after solvent removal and purification.
Purification: The final product, 6,8-Dibromo-2H-chromene-3-carboxylic acid, can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Alternative Advanced Synthesis: Rhodium-Catalyzed Annulation
A more modern and potentially higher-yielding approach involves the rhodium(III)-catalyzed [3+3] annulation.[8][9] This method has been shown to be effective for synthesizing a variety of 2H-chromene-3-carboxylic acids and is tolerant of halogen substituents.
Diagram of Rhodium-Catalyzed Workflow
Caption: Rhodium-catalyzed [3+3] annulation synthesis route.
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Causality: This advanced method leverages C-H activation directed by the N-acetoxy group on the phenoxy starting material. The rhodium catalyst facilitates a cascade reaction with a three-carbon synthon (methyleneoxetanone) to construct the chromene ring system in a redox-neutral manner.[8][9] This approach avoids the potentially harsh conditions of classical condensation reactions and can offer excellent regioselectivity.
Applications and Research Potential
While specific applications for 6,8-Dibromo-2H-chromene-3-carboxylic acid have not been documented, the broader class of functionalized 2H-chromenes are of significant interest in drug discovery and materials science.
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Drug Discovery Scaffold: The 2H-chromene nucleus is a key component in molecules exhibiting a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][10] This compound serves as a valuable starting material for creating libraries of novel derivatives for high-throughput screening. For instance, it could be used to synthesize antagonists for G-protein coupled receptors like the P2Y6 receptor, where substituted 2H-chromenes have shown activity.[2]
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Chemical Biology Probes: The carboxylic acid handle allows for straightforward derivatization, such as conversion to amides or esters. This enables the attachment of fluorescent tags, affinity labels (like biotin), or linker groups for the development of chemical probes to study biological pathways.[11]
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Materials Science: Chromene derivatives are known for their photochromic properties, although this is more common in other isomers. The high refractive index and density imparted by the bromine atoms could make derivatives of this compound interesting for optical materials research.
Conclusion
6,8-Dibromo-2H-chromene-3-carboxylic acid represents an intriguing yet understudied molecule. Its synthesis is highly feasible through established chemical transformations, such as the Knoevenagel condensation of 3,5-dibromosalicylaldehyde or modern rhodium-catalyzed methods. As a heavily functionalized and halogenated building block, it holds considerable potential for the development of novel therapeutic agents, chemical probes, and advanced materials. This guide provides a foundational framework for researchers to begin exploring the chemistry and potential applications of this promising compound.
References
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Zhou, Z., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade. Organic Chemistry Portal. Available at: [Link]
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Kumar, V., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC, NIH. Available at: [Link]
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Bentham Science Publisher. (n.d.). The Role of Chromenes in Drug Discovery and Development. Available at: [Link]
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Das, B. C., et al. (2010). Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts. PMC, NIH. Available at: [Link]
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MDPI. (n.d.). Total Synthesis of Flocoumafen via Knoevenagel Condensation and Intramolecular Ring Cyclization: General Access to Natural Products. Available at: [Link]
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Li, X., et al. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3]. ACS Publications. Available at: [Link]
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Das, B. C., et al. (2010). Synthesis of function-oriented 2-phenyl-2H-chromene derivatives using L-pipecolinic acid and substituted guanidine organocatalysts. PMC, NIH. Available at: [Link]
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PubChemLite. (n.d.). 6-bromo-2h-chromene-3-carboxylic acid (C10H7BrO3). Available at: [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]
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Kim, S., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. PMC, NIH. Available at: [Link]
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PubChem. (n.d.). 6,8-Dibromo-2-oxo-2h-chromene-3-carboxylic acid. Available at: [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... Available at: [Link]
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Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]
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